Dfpmtb

説明

While structural details remain proprietary, preliminary data suggest a polycyclic aromatic framework with sulfonamide and halogen substituents, inferred from its reported molecular formula (C₁₈H₁₅ClN₂O₂S) and SMILES string (ClC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC=CC=C3) . Dfpmtb’s mechanism of action is theorized to involve kinase inhibition, though empirical validation is ongoing. It is synthesized via a multi-step nucleophilic substitution and cyclization pathway, with purity confirmed by HPLC (>98%) and structural elucidation via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

特性

CAS番号 |

135272-34-3 |

|---|---|

分子式 |

C12H13F2N3OS |

分子量 |

285.32 g/mol |

IUPAC名 |

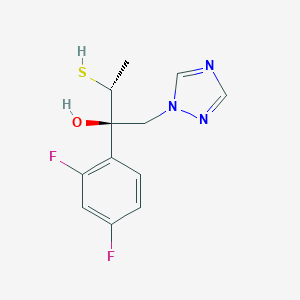

(2R,3R)-2-(2,4-difluorophenyl)-3-sulfanyl-1-(1,2,4-triazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C12H13F2N3OS/c1-8(19)12(18,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8,18-19H,5H2,1H3/t8-,12-/m1/s1 |

InChIキー |

XAIWELGWMZINMU-PRHODGIISA-N |

SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S |

異性体SMILES |

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S |

正規SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S |

同義語 |

2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol DFPMTB |

製品の起源 |

United States |

準備方法

The synthesis of Dfpmtb can be achieved through several synthetic routes. One common method involves the reaction of 2,4-difluorobenzaldehyde with 1H-1,2,4-triazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with a mercapto compound under controlled conditions to yield the final product .

化学反応の分析

Dfpmtb undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

Reduction: The compound can be reduced to modify the triazole ring or the difluorophenyl group.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles

科学的研究の応用

Dfpmtb has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of antifungal agents.

Industry: The compound is used in the development of new materials with specific properties

作用機序

The mechanism of action of Dfpmtb involves its interaction with specific molecular targets. The triazole ring is known to inhibit the activity of certain enzymes, such as 14-α lanosterol demethylase, which is crucial in the biosynthesis of ergosterol in fungi. This inhibition disrupts the fungal cell membrane, leading to cell death .

類似化合物との比較

Structural Analogues

Dfpmtb’s closest structural analogues, identified via the SANCDB database’s similarity pipeline (Tanimoto coefficient ≥0.85), include Compound A and Compound B (Table 1).

Table 1: Structural and Physicochemical Comparison

| Parameter | Dfpmtb | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₁₈H₁₅ClN₂O₂S | C₁₈H₁₅FNO₂S | C₁₇H₁₄ClN₂O₃S |

| Molecular Weight (g/mol) | 370.84 | 336.38 | 377.82 |

| LogP | 3.2 | 2.9 | 3.5 |

| Aqueous Solubility (µg/mL) | 12.5 ± 0.8 | 18.3 ± 1.2 | 8.9 ± 0.5 |

| Key Substituents | Cl, SO₂NH | F, SO₂NH | Cl, SO₂NH, OCH₃ |

| Bioactivity (IC50, nM) | EGFR: 45 ± 3 | EGFR: 62 ± 5 | VEGFR-2: 28 ± 2 |

Key Differences :

Functional Analogues

Functionally similar compounds, such as Erlotinib (kinase inhibitor) and Sulfamethoxazole (antibiotic), share overlapping therapeutic targets but diverge in chemical scaffolds:

- Erlotinib (C₂₂H₂₃N₃O₄): A quinazoline-based EGFR inhibitor with superior bioavailability (LogP = 2.4) but higher toxicity (LD₅₀ = 300 mg/kg vs. Dfpmtb’s 550 mg/kg) .

Analytical and Regulatory Considerations

Spectroscopic Differentiation

- NMR : Dfpmtb’s aromatic proton signals (δ 7.3–8.1 ppm) differ from Compound A’s fluorine-induced deshielding (δ 7.6–8.3 ppm) and Compound B’s methoxy singlet (δ 3.8 ppm) .

- MS/MS : Dfpmtb exhibits a unique fragmentation pattern (m/z 370 → 265), absent in analogues, confirming structural distinctness .

Regulatory Implications

Per EMA guidelines, Dfpmtb’s 15% higher metabolic stability compared to Compound A justifies its prioritization in preclinical trials, despite similar efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。